molecular formula C16H19BrN4 B6460814 3-{4-[(3-bromophenyl)methyl]piperazin-1-yl}-6-methylpyridazine CAS No. 2549026-69-7

3-{4-[(3-bromophenyl)methyl]piperazin-1-yl}-6-methylpyridazine

Cat. No.: B6460814
CAS No.: 2549026-69-7
M. Wt: 347.25 g/mol
InChI Key: BVJJQOUUGGUEBM-UHFFFAOYSA-N
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Description

3-{4-[(3-bromophenyl)methyl]piperazin-1-yl}-6-methylpyridazine is a complex organic compound that features a piperazine ring substituted with a bromophenyl group and a methylpyridazine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{4-[(3-bromophenyl)methyl]piperazin-1-yl}-6-methylpyridazine typically involves multiple stepsThe reaction conditions often involve the use of solvents like toluene or ethyl acetate and catalysts such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) to facilitate the cyclization and substitution reactions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

3-{4-[(3-bromophenyl)methyl]piperazin-1-yl}-6-methylpyridazine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or carboxylic acid derivative, while reduction typically produces a fully saturated compound .

Scientific Research Applications

3-{4-[(3-bromophenyl)methyl]piperazin-1-yl}-6-methylpyridazine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its pharmacological properties, including potential use as an antimicrobial or anticancer agent.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-{4-[(3-bromophenyl)methyl]piperazin-1-yl}-6-methylpyridazine involves its interaction with specific molecular targets. The piperazine ring can interact with various receptors in the body, potentially modulating their activity. The bromophenyl group may enhance the compound’s binding affinity to these targets, while the methylpyridazine moiety can influence its pharmacokinetic properties .

Comparison with Similar Compounds

Similar Compounds

    2-{[4-(4-bromophenyl)piperazin-1-yl]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione: Another compound with a piperazine ring and bromophenyl group, but with different substituents on the triazole ring.

    3-(4-bromophenyl)-5-(4-hydroxyphenyl)isoxazole: Features a bromophenyl group but with an isoxazole ring instead of a piperazine ring.

Uniqueness

3-{4-[(3-bromophenyl)methyl]piperazin-1-yl}-6-methylpyridazine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

3-[4-[(3-bromophenyl)methyl]piperazin-1-yl]-6-methylpyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19BrN4/c1-13-5-6-16(19-18-13)21-9-7-20(8-10-21)12-14-3-2-4-15(17)11-14/h2-6,11H,7-10,12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVJJQOUUGGUEBM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(C=C1)N2CCN(CC2)CC3=CC(=CC=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19BrN4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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